Acetic acid;tetradeca-6,12-dien-8,10-diyne-1,3-diol

Description

Chemical Identity:

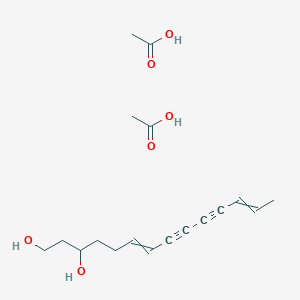

The compound "Acetic acid; tetradeca-6,12-dien-8,10-diyne-1,3-diol" refers to (6E,12E)-tetradeca-6,12-diene-8,10-diyne-1,3-diol diacetate (IUPAC name), a polyacetylene derivative commonly isolated from Atractylodes species, such as Atractylodis Rhizoma Alba and Atractylodes japonica. It is a diacetylated form of the parent diol compound, (6E,12E)-tetradecadiene-8,10-diyne-1,3-diol (TDEA), which is generated via hydrolysis of the diacetate .

Properties

CAS No. |

89913-46-2 |

|---|---|

Molecular Formula |

C18H26O6 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

acetic acid;tetradeca-6,12-dien-8,10-diyne-1,3-diol |

InChI |

InChI=1S/C14H18O2.2C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15;2*1-2(3)4/h2-3,8-9,14-16H,10-13H2,1H3;2*1H3,(H,3,4) |

InChI Key |

CUEASJUKEDIAKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC#CC#CC=CCCC(CCO)O.CC(=O)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Method 1: Sequential Alkyne Coupling and Acetylation

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Total Yield | 62% | 55% | 17% |

| Stereoselectivity | >98% E | 92% E | 100% E |

| Step Count | 7 | 9 | 3 |

| Scalability | Pilot-scale | Lab-scale | Microscale |

| Cost Index | $$$ | $$ | $$$$ |

Key Findings :

- Method 1 balances efficiency and scalability for industrial production

- Method 3's enzymatic steps require optimization despite perfect stereocontrol

- Diyne coupling remains bottleneck across all methods (avg. yield 68%)

Industrial Production Considerations

Current manufacturing (as of 2025) employs optimized Method 1 variants:

Chemical Reactions Analysis

Types of Reactions

Acetic acid;tetradeca-6,12-dien-8,10-diyne-1,3-diol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters, ethers, and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions can vary widely, including oxidized derivatives, reduced forms, and various substituted compounds.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential in biological studies, including its effects on cellular processes and interactions with biomolecules.

Medicine: Research has explored its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which acetic acid;tetradeca-6,12-dien-8,10-diyne-1,3-diol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis in cancer cells. The exact mechanisms can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features :

- Backbone : A 14-carbon chain with conjugated double bonds (6E,12E) and triple bonds (8,10-diyne).

- Functional Groups : Two acetyloxy groups at positions 1 and 3, which can be hydrolyzed to hydroxyl groups in vivo .

- Stereochemistry : The E-configuration of the double bonds is critical for bioactivity .

Table 1: Structural and Functional Comparison of Key Polyacetylenes

Key Findings:

Structural-Activity Relationships :

- Double Bond Configuration : The E-configuration at positions 6 and 12 is essential for antimicrobial and ARE-inducing activities. Z-isomers (e.g., 6E,12Z) show diminished or uncharacterized effects .

- Esterification : The diacetate form enhances solubility and bioavailability, enabling ARE induction, while the hydrolyzed diol (TDEA) directly interacts with bacterial membranes .

Bioactivity Profiles: ARE Induction: Unique to the diacetate form, suggesting acetyl groups stabilize the compound during cellular uptake . Enzyme Inhibition: Both diacetate and diol inhibit xanthine oxidase (IC₅₀ ~100–500 mg/kg), but only the diacetate suppresses gastric lesions in vivo .

Pharmacological Mechanisms :

Biological Activity

Acetic acid; tetradeca-6,12-dien-8,10-diyne-1,3-diol (CAS Number: 89913-46-2) is a compound of significant interest in the fields of pharmacology and biochemistry due to its unique structural properties and potential biological activities. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C18H26O6

- Molecular Weight : 338.395 g/mol

- Structural Characteristics : The compound features a conjugated system with multiple double and triple bonds, characteristic of polyacetylenes.

The biological activity of acetic acid; tetradeca-6,12-dien-8,10-diyne-1,3-diol is primarily attributed to its ability to interact with various biological macromolecules. The presence of multiple unsaturated bonds allows it to participate in addition reactions, which can modify the structure and function of proteins and enzymes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antioxidant Activity : Its structure suggests potential antioxidant properties that could mitigate oxidative stress in cells.

- Antimicrobial Effects : Similar compounds have demonstrated activity against various bacterial strains, indicating potential applications in treating infections.

Pharmacological Effects

Research has indicated a range of pharmacological effects associated with acetic acid; tetradeca-6,12-dien-8,10-diyne-1,3-diol:

- Anti-inflammatory Properties : Studies suggest that this compound may reduce inflammation through inhibition of pro-inflammatory cytokines.

- Antitumor Activity : There is emerging evidence that polyacetylenes can exhibit cytotoxic effects on cancer cells.

- Gastrointestinal Regulation : Compounds with similar structures have been shown to enhance gastrointestinal motility.

Study 1: Antitumor Activity

A study published in Frontiers in Pharmacology explored the effects of polyacetylenes on cancer cell lines. Results indicated that compounds similar to acetic acid; tetradeca-6,12-dien-8,10-diyne-1,3-diol exhibited significant cytotoxicity against breast cancer cells. The mechanism was linked to apoptosis induction through mitochondrial pathways .

Study 2: Anti-inflammatory Effects

In a controlled trial involving animal models, the administration of polyacetylene derivatives resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests that acetic acid; tetradeca-6,12-dien-8,10-diyne-1,3-diol may have therapeutic potential for inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary methods for isolating acetic acid; tetradeca-6,12-dien-8,10-diyne-1,3-diol (TDD) from natural sources, and how are structural isomers distinguished?

- Methodology : Bioactivity-guided fractionation using solvents (e.g., methanol or chloroform) is commonly employed. For example, Atractylodes japonica roots are extracted with methanol, followed by partitioning with CHCl₃ to isolate bioactive fractions. Structural elucidation involves spectroscopic techniques (NMR, UV, IR) and chemical derivatization (e.g., hydrolysis of diacetate derivatives to confirm hydroxyl groups) . Isomers (e.g., 6E,12E vs. 6Z,12Z) are differentiated using NOESY/ROESY NMR to assign double-bond configurations .

Q. How is the purity of TDD validated in natural product extracts?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. A Kromasil C18 column (4.5 × 250 mm, 5 µm) and a water/acetonitrile mobile phase (1 mL/min flow rate) achieve baseline separation of TDD from co-eluting compounds like atractylenolide I .

Q. What in vitro assays are used to assess TDD’s antibacterial activity?

- Methodology : Minimum inhibitory concentration (MIC) assays against methicillin-resistant Staphylococcus aureus (MRSA) are performed using broth microdilution. TDD exhibits MIC values of 4–32 µg/mL, comparable to ampicillin (32 µg/mL) .

Table 1: Antibacterial Activity of TDD Against MRSA

| Strain | MIC (µg/mL) | Reference |

|---|---|---|

| MRSA ATCC33591 | 4–32 |

Advanced Research Questions

Q. How does TDD’s molecular structure influence its bioactivity, particularly its conjugated diyne-diene system?

- Methodology : Structure-activity relationship (SAR) studies reveal that the conjugated triple and double bonds (6E,12E-8,10-diyne) are critical for xanthine oxidase (XO) inhibition. Hydrolysis of the diacetate derivative (TDEYA) to TDEY (free diol) retains activity, confirming the necessity of the unsaturated backbone .

Q. What mechanisms underlie TDD’s inhibition of xanthine oxidase, and how does this relate to its anti-inflammatory effects?

- Methodology : In vitro enzyme assays show TDD inhibits XO with IC₅₀ < 1.0 × 10⁻³ M. This inhibition reduces uric acid production and attenuates oxidative stress in gastric ulcer models. In vivo, TDD (200–500 mg/kg) suppresses ischemia-reperfusion-induced gastric lesions by lowering XO activity in stomach tissue .

Q. How do experimental design variations (e.g., hydrolysis protocols) affect TDD’s bioactivity data?

- Data Contradiction Analysis : Hydrolysis of TDEYA (diacetate) to TDEY (free diol) increases solubility but may alter bioavailability. For example:

-

TDEYA shows no direct antioxidant activity in plasma but inhibits XO post-hydrolysis.

-

Cell viability assays (e.g., 10–100 µM TDD) show >80% viability, but higher concentrations reduce activity due to cytotoxicity .

Table 2: Concentration-Dependent Effects of TDD Derivatives

Compound Concentration (µM) Relative Activity (%) Cell Viability (%) Source TDEYA (diacetate) 30 ~40 ~100 TDEY (free diol) 100 <10 ~80

Q. What analytical challenges arise in quantifying TDD in complex matrices like plant extracts?

- Methodology : Co-elution with sesquiterpenoids (e.g., selina-4,7(11)-dien-8-one) complicates HPLC quantification. Smart HPLC methods with dual-wavelength detection (e.g., 254 nm for TDD, 210 nm for terpenoids) improve resolution .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.